3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione
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Overview
Description
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. FPPP has been studied for its potential application in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Anticonvulsant Activity
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant properties. Research indicates that certain N-Mannich bases derived from pyrrolidine-2,5-diones, including analogs with a fluorophenyl group, exhibit significant anticonvulsant activity. These compounds have been effective in the maximal electroshock seizure test and the subcutaneous pentylenetetrazole seizures test in mice, indicating their potential as antiepileptic agents (Obniska et al., 2012). Additionally, the lipophilicity and preliminary safety of these compounds have been assessed, suggesting a favorable profile for further development (Rybka et al., 2017).
Serotonin Receptor Interaction
Studies have also explored the interaction of these compounds with serotonin receptors. Novel analogs structurally similar to this compound have been investigated for their affinity and selectivity towards serotonin 5-HT7 receptors, revealing potent antidepressant and anxiolytic effects in vivo. The structure-activity relationship analysis based on molecular modeling and radioligand binding assays underlines the significance of specific substitutions for achieving high affinity towards the 5-HT7R (Kucwaj-Brysz et al., 2018).
Antiviral Properties
Research on diketopiperazine derivatives structurally related to this compound has uncovered compounds with modest to potent antiviral activity against the influenza A (H1N1) virus. The identification of these compounds adds to the therapeutic potential of the chemical scaffold in treating viral infections (Wang et al., 2013).
Luminescent Properties and Photo-Induced Electron Transfer
Additionally, naphthalimide derivatives with a piperazine substituent have been synthesized and studied for their luminescent properties and photo-induced electron transfer capabilities. These compounds demonstrate the potential for diverse applications, including as pH probes and in the study of fluorescence quenching mechanisms (Gan et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with monoamine transporters and sigma (σ) receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, pain perception, and motor function.
Mode of Action
Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine, thereby increasing their concentration in the synapse . This can lead to changes in neuronal signaling and ultimately alter various physiological processes.
Biochemical Pathways
The interaction with monoamine transporters suggests that it may influence the dopaminergic and serotonergic systems, which are involved in a wide range of physiological functions, including mood regulation, reward, and cognition .
Pharmacokinetics
Similar compounds have been found to reach peak in vivo concentrations after 15 hours and exhibit a half-life of just over 75 hours in male, Sprague–Dawley rats . These properties can impact the bioavailability of the compound and its therapeutic efficacy.
Result of Action
Similar compounds have been shown to attenuate the acute and subchronic effects of cocaine, suggesting potential therapeutic applications in the treatment of substance use disorders .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-2-7-21-16(22)12-15(17(21)23)20-10-8-19(9-11-20)14-5-3-13(18)4-6-14/h3-6,15H,2,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCNFCVBZKGRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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